molecular formula C20H14ClN3 B11059870 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine

Cat. No.: B11059870
M. Wt: 331.8 g/mol
InChI Key: NSIZVIPOPFNKDX-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine: 4-phenyl-5-(4-pyridyl)-2-phenyl-1H-imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of this compound. One common approach involves the cyclization of 4-phenyl-1,2-diaminobenzene with 4-chloropyridine in the presence of a suitable base. The reaction proceeds through an imine intermediate, followed by cyclization to form the imidazole ring.

b. Reaction Conditions

  • Reactants: 4-phenyl-1,2-diaminobenzene, 4-chloropyridine
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: Elevated temperature (typically 100-120°C)

Chemical Reactions Analysis

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine: undergoes various reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding reduced product.

    Substitution: Halogenation reactions (e.g., chlorination or bromination) occur at the phenyl and pyridine rings.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Medicine: It exhibits potential as an antimicrobial agent due to its imidazole ring, which can interact with biological targets.

    Chemistry: Researchers use it as a building block for designing novel molecules.

    Industry: Its derivatives may serve as intermediates in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its imidazole moiety suggests interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

While 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine is unique, similar compounds include other imidazole derivatives like clemizole, astemizole, and metronidazole.

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C20H14ClN3/c21-17-10-8-15(9-11-17)19-18(14-5-2-1-3-6-14)23-20(24-19)16-7-4-12-22-13-16/h1-13H,(H,23,24)

InChI Key

NSIZVIPOPFNKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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